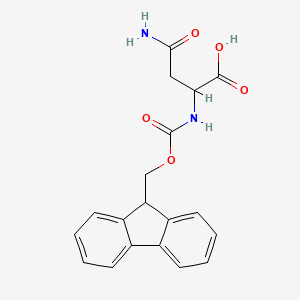
Fmoc-D-Asn-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Asn-OH is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of L-asparagine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Asn-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further peptide bond formation.
Oxidation and Reduction: While the compound itself is stable, the Fmoc group can be sensitive to strong oxidizing and reducing agents, which can lead to its removal or degradation.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents like HATU or DIC are used in the presence of a base to form peptide bonds.
Major Products Formed
The primary product formed from these reactions is the deprotected L-asparagine, which can then participate in further peptide synthesis to form larger peptide chains or proteins .
Applications De Recherche Scientifique
Fmoc-D-Asn-OH has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Fmoc-D-Asn-OH is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-asparagine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in the formation of peptide bonds, facilitating the synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-lysine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-phenylalanine
Uniqueness
Fmoc-D-Asn-OH is unique due to its specific application in peptide synthesis, particularly in the protection of the amino group of L-asparagine. This allows for selective peptide bond formation, making it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C19H18N2O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24) |
Clé InChI |
YUGBZNJSGOBFOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















